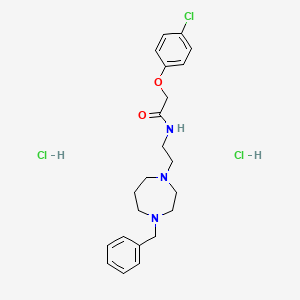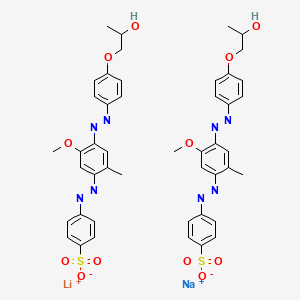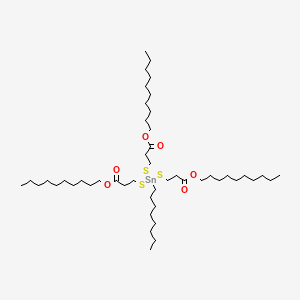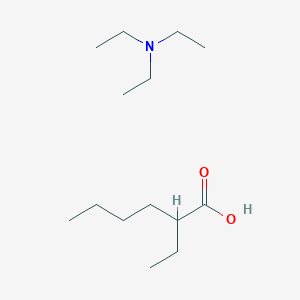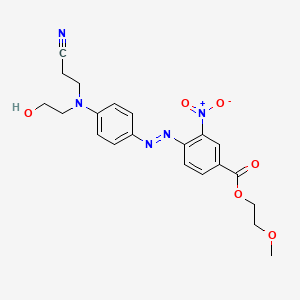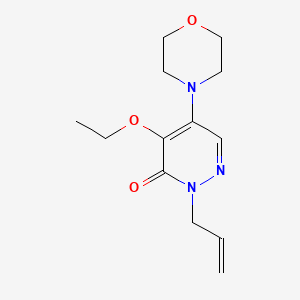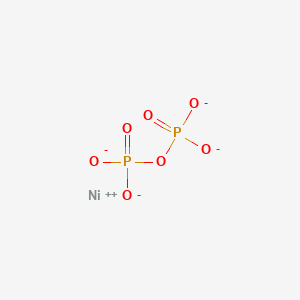
Diphosphoric acid, nickel(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, nickel(2+) salt, also known as nickel pyrophosphate, is an inorganic compound with the molecular formula NiO₇P₂. It is a coordination compound where nickel is bonded to diphosphoric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, nickel(2+) salt can be synthesized by reacting phosphoric acid with a nickel(2+) salt. The specific reaction process involves two main steps:
Reaction of Phosphoric Acid with Nickel Chloride: Phosphoric acid is reacted with nickel chloride to form nickel(2+) phosphoric acid.
Crystallization: The resulting compound is then crystallized to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, nickel(2+) salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where ligands in the coordination sphere of nickel are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution Reactions: Ligands such as ammonia or phosphines can replace existing ligands in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) compounds, while reduction may produce nickel(0) species.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, nickel(2+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which diphosphoric acid, nickel(2+) salt exerts its effects involves coordination chemistry. Nickel ions in the compound can interact with various molecular targets, including enzymes and other proteins. These interactions can alter the activity of the target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrophosphoric Acid:
Nickel(II) Phosphate: Another nickel-containing compound with different coordination chemistry.
Nickel(II) Sulfate: A common nickel salt used in various industrial applications.
Uniqueness
Diphosphoric acid, nickel(2+) salt is unique due to its specific coordination environment and the presence of both nickel and diphosphoric acid. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
19372-20-4 |
|---|---|
Molekularformel |
NiO7P2-2 |
Molekulargewicht |
232.64 g/mol |
IUPAC-Name |
nickel(2+);phosphonato phosphate |
InChI |
InChI=1S/Ni.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-4 |
InChI-Schlüssel |
QAFJCFNEKICMDN-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


